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Compound of Interest

Compound Name: 2-tert-Butylbenzoic acid

Cat. No.: B086054

2-tert-Butylbenzoic Acid: A Technical Guide An In-depth Resource for Researchers and Drug
Development Professionals

This document provides a comprehensive technical overview of 2-tert-butylbenzoic acid,
covering its chemical structure, physicochemical properties, spectroscopic data, and detailed
experimental protocols for its synthesis. It is intended for an audience of researchers,
scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identification

2-tert-Butylbenzoic acid is an organic compound characterized by a benzoic acid core
substituted at the ortho (position 2) with a bulky tert-butyl group. This steric hindrance
significantly influences its chemical reactivity and physical properties compared to its meta and
para isomers.

The structural formula is composed of a carboxylic acid functional group (-COOH) and a tert-
butyl group [-C(CHs)s] attached to adjacent carbons on a benzene ring.
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Structural Components of 2-tert-Butylbenzoic Acid
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Caption: Logical relationship of the structural components.

Table 1: Chemical Identifiers

Identifier Value

IUPAC Name 2-tert-butylbenzoic acid[1]
CAS Number 1077-58-3[1]

Molecular Formula C11H1402[1][2]

Molecular Weight 178.23 g/mol [1]

o-tert-butylbenzoic acid, 2-(1,1-

Synonyms ) ) )
dimethylethyl)benzoic acid

Physicochemical Properties

The physical and chemical properties of 2-tert-butylbenzoic acid are summarized below. The
ortho-position of the bulky tert-butyl group can lead to distinct properties compared to other
isomers.
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Table 2: Physicochemical Data

Property Value Notes
Colorless to pale yellow crystal ~ Possesses a characteristic
Appearance , ,
or crystalline powder aromatic odor.
Melting Point 74.55 °C
Boiling Point 304.71 °C (Estimated)
Density 1.0435 g/cm3 (Estimated)
The presence of an ortho-
substituent, regardless of its
electronic nature, generally
pKa 3.54 (at 25 °C) _ o
increases the acidity of
benzoic acid (the "ortho
effect").
Insoluble in water; Soluble in
Solubility alcohols, ethers, and
chloroform.
XLogP3 3.8 A measure of lipophilicity.[1]

Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for 2-tert-butylbenzoic

acid, which are crucial for its identification and characterization.

Table 3: Spectroscopic Identification Data

© 2025 BenchChem. All rights reserved. 3/10

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/136850
https://www.benchchem.com/product/b086054?utm_src=pdf-body
https://www.benchchem.com/product/b086054?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Technique Expected Signature

~1.4 ppm (s, 9H): Singlet for the nine equivalent
protons of the tert-butyl group. ~7.2-8.1 ppm (m,
4H): Complex multiplets for the four aromatic

1H NMR
protons. ~10-13 ppm (s, broad, 1H): Broad
singlet for the acidic carboxylic acid proton,

which is often exchangeable with D20.[3]

~31 ppm: Methyl carbons of the tert-butyl group.
~35 ppm: Quaternary carbon of the tert-butyl

13C NMR group. ~125-135 ppm: Aromatic carbons. ~170-
175 ppm: Carbonyl carbon of the carboxylic
acid.[4][5]

2500-3300 cm™1 (broad): O-H stretching of the
carboxylic acid dimer. ~2960 cm~1: C-H

IR Spectroscopy stretching of the alkyl group. ~1700 cm~1
(strong): C=0 stretching of the carbonyl group.
[2] ~1600 cm~1: C=C stretching of the aromatic

ring.

m/z 178 (M™*): Molecular ion peak. m/z 163 [M-
15]*: Loss of a methyl group (*CHs), a
characteristic fragmentation of a tert-butyl
group. This is often the base peak. m/z 135 [M-
43]*: Loss of a tert-butyl radical (*C(CHs)3). m/z
133 [M-45]*: Loss of the carboxyl group
(*COOH). m/z 77: Phenyl fragment [CeHs]*.[6]

[7](8]

Mass Spectrometry (EI)

Synthesis and Experimental Protocols

2-tert-Butylbenzoic acid can be synthesized through several routes, including the oxidation of
o-tert-butyltoluene or by using organometallic reagents. The Grignard reaction is a classic and
reliable method for forming carbon-carbon bonds and is well-suited for synthesizing carboxylic
acids from aryl halides.
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Experimental Protocol: Grighard Synthesis from 1-
Bromo-2-tert-butylbenzene

This protocol details the synthesis of 2-tert-butylbenzoic acid via the formation of a Grignard
reagent from 1-bromo-2-tert-butylbenzene, followed by carboxylation with carbon dioxide (dry
ice).

Materials and Equipment:

Three-necked round-bottom flask, flame-dried
o Reflux condenser and dropping funnel

e Magnetic stirrer and stir bar

 Inert atmosphere setup (Nitrogen or Argon)
¢ |ce bath and heating mantle

e 1-Bromo-2-tert-butylbenzene

e Magnesium turnings

e Anhydrous diethyl ether or THF

e Dryice (solid COz2)

e 6M Hydrochloric acid (HCI)

» Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate (MgSQOa)

Rotary evaporator
Procedure:

e Grignard Reagent Formation:
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o Assemble the flame-dried glassware under an inert atmosphere. Place magnesium
turnings (1.2 eq.) and a small crystal of iodine into the flask.

o Add a portion of anhydrous ether to cover the magnesium.

o Dissolve 1-bromo-2-tert-butylbenzene (1.0 eq.) in anhydrous ether in the dropping funnel.
Add a small amount of this solution to the magnesium.

o If the reaction does not initiate (indicated by bubbling and disappearance of the iodine
color), gently warm the flask.

o Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a
gentle reflux.

o After the addition is complete, continue stirring at room temperature for 1-2 hours to
ensure complete formation of the Grignard reagent, (2-tert-butylphenyl)magnesium
bromide.

o Carboxylation:

o Crush a significant excess of dry ice in a separate beaker and cover it with a layer of
anhydrous ether.

o Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous
stirring. The reaction is highly exothermic.

o Continue stirring until the excess dry ice has sublimated and the mixture reaches room
temperature.

e Workup and Isolation:

o Slowly quench the reaction by adding 6M HCI dropwise until the aqueous layer is acidic
(pH ~1-2) and all magnesium salts have dissolved.

o Transfer the mixture to a separatory funnel. Separate the organic layer.

o Extract the aqueous layer twice with diethyl ether.
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o Combine all organic layers and wash with water, then with saturated sodium bicarbonate
solution to extract the benzoic acid product into the aqueous layer as its sodium salt.

o Separate the aqueous bicarbonate layer and cool it in an ice bath. Carefully re-acidify with
6M HCI until the 2-tert-butylbenzoic acid precipitates out of the solution.

o Collect the solid product by vacuum filtration.

o Purification:

o Wash the collected solid with cold water.

o The crude product can be purified by recrystallization from a suitable solvent system, such
as ethanol/water or hexanes, to yield pure 2-tert-butylbenzoic acid.
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Workflow for Grignard Synthesis of 2-tert-Butylbenzoic Acid

1. Setup & Reagent Prep
(Flame-dried glassware,
1-bromo-2-tert-butylbenzene,
Mg turnings)

2. Grignard Formation
(Add aryl bromide to Mg

in anhydrous ether)

3. Carboxylation
(Pour Grignard reagent
onto excess dry ice)

4. Acidic Workup
(Quench with 6M HCI)

;

5. Base Extraction
(Extract with NaHCO3)

6. Precipitation
(Re-acidify aqueous layer)

7. Isolation & Purification
(Filter and recrystallize)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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